molecular formula C20H24N2O3 B267118 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide

2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B267118
M. Wt: 340.4 g/mol
InChI Key: HYQKYKMSUQECJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as IMB-6, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease development. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the formation of beta-amyloid fibrils. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to reduce beta-amyloid levels and improve cognitive function in animal models. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, in vivo studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide involves a multistep process that begins with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 2-methoxyethylamine to form the final product, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of pure 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid, a protein associated with the development of Alzheimer's disease. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

Product Name

2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(4-propan-2-ylbenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

HYQKYKMSUQECJP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC

Origin of Product

United States

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